2-Chloro-5-methylphenylZinc bromide
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Overview
Description
2-Chloro-5-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of both chlorine and methyl groups on the phenyl ring provides unique reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylphenylZinc bromide typically involves the reaction of 2-Chloro-5-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows: [ \text{2-Chloro-5-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and stabilize the organozinc compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-Chloro-5-methylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, transmetalation, and reductive elimination, depending on the reaction conditions and catalysts used. The molecular targets and pathways involved are primarily related to the formation and breaking of carbon-zinc and carbon-carbon bonds.
Comparison with Similar Compounds
- 2-ChlorophenylZinc bromide
- 2-MethylphenylZinc bromide
- 5-MethylphenylZinc bromide
Comparison: Compared to similar compounds, 2-Chloro-5-methylphenylZinc bromide offers unique reactivity due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution pattern can influence the electronic properties and steric effects, making it a valuable reagent in selective organic transformations.
Properties
Molecular Formula |
C7H6BrClZn |
---|---|
Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-methylbenzene-6-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OFMBCYVXZMBCGK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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